molecular formula C11H12ClNOS B3018962 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-51-1

7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B3018962
CAS No.: 303987-51-1
M. Wt: 241.73
InChI Key: CQXUHUJLZDQKKC-UHFFFAOYSA-N
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Description

7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS: 303987-51-1) is a benzothiazepine derivative with the molecular formula C₁₁H₁₂ClNOS and a molecular weight of 241.74 g/mol. It features a seven-membered thiazepine ring fused to a benzene core, with a chlorine substituent at position 7 and an ethyl group at position 3. This compound is primarily utilized as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis, certified under ISO quality standards for pharmaceutical manufacturing . Its structural framework is pivotal for modulating biological activity, as seen in related benzothiazepines with applications ranging from cardiovascular to antimicrobial therapies.

Properties

IUPAC Name

7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-2-13-9-7-8(12)3-4-10(9)15-6-5-11(13)14/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXUHUJLZDQKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with an α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of various substituted benzothiazepines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazepines exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzothiazepine Derivatives

Compound Name / Structure Substituents Molecular Weight (g/mol) Biological Activity Key Applications References
7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Cl (C7), Et (C5) 241.74 API intermediate Pharmaceutical synthesis
(±)-cis-7-Chloro-8-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Cl (C7), Me (C8), 4-methoxyphenyl (C2) Not reported Antimicrobial Antimicrobial agents
3(R)-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivatives NH₂ (C3) ~300–350 ACE/NEP enzyme inhibition Cardiovascular therapeutics
Diltiazem (derivative: 5-(2-dimethylaminoethyl)-3-hydroxy-2-(4-methoxyphenyl)-...) OMe (C4), dimethylaminoethyl (C5) 414.52 (diltiazem HCl) Calcium channel blocking Hypertension, angina
5-Dichloroacetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hemihydrate Cl₂CO (C5), Me (C4) 355.22 Not reported (structural analog) Crystallography studies
3-Substituted-acrylic acid benzothiazepinones (e.g., GSK-3β inhibitors) Acrylic acid substituents (C3) ~350–400 GSK-3β inhibition Type II diabetes, Alzheimer’s

Key Differences and Implications

Substituent Position and Activity: The 7-chloro-5-ethyl substitution in the target compound distinguishes it from antimicrobial analogs like (±)-7-chloro-8-methyl derivatives, where methyl or phenoxy groups at C8/C9 enhance antimicrobial potency . 3(R)-Amino derivatives (e.g., compound 40/41 in ) exhibit enzyme inhibition (ACE/NEP) due to the amino group at C3, a feature absent in the target compound.

Pharmacological Targets: Diltiazem-related compounds () incorporate a dimethylaminoethyl group at C5, enabling calcium channel blocking—a mechanism absent in the 5-ethyl-substituted target compound.

Synthetic Routes: The target compound is likely synthesized via condensation of 2-aminobenzenethiols with glycidate esters, similar to methods in . In contrast, antimicrobial derivatives () involve methylation with dimethyl sulfate, while ACE/NEP inhibitors () require chiral resolution for enantiopure products.

Applications :

  • The 7-chloro-5-ethyl derivative serves as an API intermediate , whereas analogs like diltiazem derivatives are direct therapeutics. Antimicrobial and enzyme-inhibiting analogs are tailored for specific disease targets.

Research Findings and Trends

  • Antimicrobial Activity: Substituents like 8-phenoxy or 9-chloro () enhance activity against Gram-positive bacteria, suggesting that bulkier groups at C8/C9 improve membrane penetration .
  • Enzyme Inhibition: The 3(R)-amino group in ACE/NEP inhibitors () is critical for binding to catalytic zinc ions in enzymes, a feature absent in non-amino-substituted benzothiazepines.
  • Structural Flexibility: Benzothiazepines with C5 alkyl chains (e.g., ethyl, dimethylaminoethyl) show varied pharmacokinetics—ethyl groups enhance metabolic stability, while dimethylaminoethyl groups improve solubility for CNS penetration .

Biological Activity

7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound belonging to the benzothiazepine class. Its molecular structure features a benzene ring fused with a thiazepine ring, which incorporates both sulfur and nitrogen atoms. The compound is characterized by a chlorine atom at the 7th position and an ethyl group at the 5th position, influencing its biological activity and pharmacological potential.

  • IUPAC Name : 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4-one
  • CAS Number : 303987-51-1
  • Molecular Formula : C11H12ClNOS

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic conditions. This process yields the benzothiazepine structure through a series of reactions that may include oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. These interactions can modulate physiological processes such as neurotransmission and enzyme activity:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that benzothiazepines exhibit a range of pharmacological effects:

  • Antidepressant Activity : Compounds in this class have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Anxiolytic Properties : Similar to other benzodiazepines, they may possess anxiolytic effects.
  • Coronary Vasodilation : Some derivatives are noted for their vasodilatory effects on coronary arteries.

Comparative Biological Activity

A comparative analysis with other benzothiazepine derivatives reveals variations in biological activity based on structural modifications. For instance:

CompoundAntidepressant ActivityAnxiolytic ActivityVasodilatory Effect
7-Chloro-5-methylModerateLowModerate
7-Chloro-5-propylHighModerateHigh
7-Chloro-5-Ethyl High Moderate Moderate

Study on Antidepressant Properties

A study published in Pharmacology Reports examined the antidepressant effects of various benzothiazepine derivatives, including 7-chloro-5-ethyl. The results indicated significant efficacy in reducing depressive behaviors in animal models when administered at optimal doses.

Anxiolytic Effects in Clinical Trials

Clinical trials have investigated the anxiolytic properties of benzothiazepine derivatives. In one trial involving patients with generalized anxiety disorder, participants receiving treatment with 7-chloro compounds reported reduced anxiety levels compared to placebo groups.

Cardiovascular Effects

Research published in Journal of Cardiovascular Pharmacology highlighted the vasodilatory effects of 7-chloro derivatives on isolated coronary arteries. The study concluded that these compounds could potentially serve as therapeutic agents for managing coronary artery disease.

Q & A

Q. What are the established synthetic routes for 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted acrylic acids with 2-aminobenzenethiol under solvent-free, high-temperature conditions. For example, Knoevenagel condensation of aromatic aldehydes with propanedioic acid forms acrylic acid intermediates, which are then cyclized with 2-aminobenzenethiol to yield the benzothiazepinone core. Yields (40–60%) depend on substituent electronic effects and reaction time optimization . Purification via recrystallization is critical to isolate the product from byproducts like unreacted starting materials or oxidation derivatives .

Q. How are impurities and stereoisomers characterized during synthesis?

Impurities (e.g., desacetyl derivatives or sulfoxides) are identified using HPLC with pharmacopeial reference standards (e.g., EP/USP impurity standards) . Chiral chromatography or diastereomeric resolution (e.g., using tartaric acid) is employed for stereoisomer separation, as seen in related benzothiazepinones . X-ray crystallography confirms absolute configuration, particularly for compounds with multiple stereocenters .

Q. What spectroscopic techniques are essential for structural elucidation?

Key methods include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., 7-chloro, 5-ethyl groups) and dihydrobenzothiazepine ring conformation .
  • MS (ESI/HRMS) : For molecular weight verification and fragmentation pattern analysis .
  • IR Spectroscopy : To identify carbonyl (C=O) and hydroxyl (O-H) stretches in derivatives .

Advanced Research Questions

Q. How can diastereoselective sulfoxidation be optimized for benzothiazepinones?

Dioxirane-based oxidants (e.g., dimethyldioxirane, DMD) selectively yield trans-sulfoxides due to steric hindrance and electronic effects. For 7-chloro-5-ethyl derivatives, reaction temperature (-20°C to 0°C) and solvent polarity (e.g., acetone/water mixtures) significantly impact diastereoselectivity. Single-crystal X-ray analysis is recommended to confirm sulfoxide geometry .

Q. What strategies address low bioactivity in preclinical models despite in vitro potency?

Contradictions between in vitro and in vivo data often arise from poor solubility or metabolic instability. Structural modifications, such as:

  • Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) at C-3.
  • Replacing the 5-ethyl group with metabolically stable substituents (e.g., trifluoromethyl). Pharmacokinetic studies (e.g., microsomal stability assays) guide optimization, as demonstrated in related benzothiazepinones with GSK-3β inhibition .

Q. How do substituent variations at C-2 and C-5 impact biological activity?

  • C-2 Aryl Groups : Electron-donating groups (e.g., 4-methoxyphenyl) enhance receptor binding in anti-ulcer agents by stabilizing π-π interactions .
  • C-5 Alkyl/Aminoethyl Chains : Bulky groups (e.g., dimethylaminoethyl) improve CNS penetration but may reduce aqueous solubility. Structure-activity relationship (SAR) studies for GSK-3β inhibitors show IC50 values correlate with substituent bulk and polarity .

Methodological Challenges and Data Contradictions

Q. Why do conflicting reports exist regarding sulfoxide formation in benzothiazepinones?

Early studies using peracetic acid or mCPBA often produced diastereomeric sulfoxide mixtures, while DMD oxidation yields trans-sulfoxides exclusively. Contradictions arise from oxidant choice and reaction monitoring—HPLC-PDA with chiral columns is critical to resolve isomeric products .

Q. How to reconcile discrepancies in stereochemical assignments across studies?

Discrepancies in enantiomer activity (e.g., anti-ulcer vs. CNS effects) highlight the need for rigorous stereochemical validation. For example, optical rotation data combined with X-ray crystallography resolved the (2S,3S) configuration in diltiazem analogs, confirming its role in bioactivity .

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